molecular formula C21H26N2O5S B12152981 Ethyl 4-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate

Ethyl 4-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate

Cat. No.: B12152981
M. Wt: 418.5 g/mol
InChI Key: BFOXAAYOUPZXAN-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a 4-methoxyphenyl group at the 4-position and a 3-(morpholin-4-yl)propanamido substituent at the 2-position of the thiophene ring. The ethyl carboxylate moiety at the 3-position enhances solubility and modulates electronic properties.

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2-(3-morpholin-4-ylpropanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C21H26N2O5S/c1-3-28-21(25)19-17(15-4-6-16(26-2)7-5-15)14-29-20(19)22-18(24)8-9-23-10-12-27-13-11-23/h4-7,14H,3,8-13H2,1-2H3,(H,22,24)

InChI Key

BFOXAAYOUPZXAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CCN3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Morpholinylpropanamido Group: This step involves the reaction of the thiophene derivative with 3-(morpholin-4-yl)propanoic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 4-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound : Ethyl 4-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate 4-(4-Methoxyphenyl), 2-[3-(morpholin-4-yl)propanamido] C₂₄H₂₉N₃O₅S 471.57 g/mol Morpholine ring enhances polarity and hydrogen-bonding capacity.
Analog 1 : Ethyl 4-(4-methoxyphenyl)-2-{[(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate 4-(4-Methoxyphenyl), 2-(phenylthioacetyl) C₂₂H₂₁NO₄S₂ 427.53 g/mol Phenylthio group introduces lipophilicity; potential for sulfur-mediated interactions.
Analog 2 : Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate 4-(4-Methoxyphenyl), 2-(3-chloropropanamido) C₁₇H₁₉ClN₂O₄S 398.86 g/mol Chloro substituent increases electrophilicity; may influence reactivity in cross-coupling reactions.
Analog 3 : Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 4-(4-Chlorophenyl), 2-(cyanoacetyl) C₁₆H₁₃ClN₂O₃S 348.80 g/mol Cyano group enhances electron-withdrawing effects; potential for nucleophilic attack.
Analog 4 : Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate 4-(4-Methoxyphenyl), 2-(2-chloroacetamido) C₁₆H₁₆ClNO₄S 353.82 g/mol Simpler chloroacetamido group; reduced steric hindrance.

Physicochemical Properties

  • Solubility : The morpholine group in the target compound improves aqueous solubility compared to lipophilic analogs like Analog 1 (phenylthio) and Analog 4 (chloroacetamido) .
  • Thermal Stability: Analogs with electron-withdrawing groups (e.g., cyano in Analog 3) exhibit higher melting points (>200°C), whereas the target compound’s melting point is unreported but predicted to be moderate due to morpholine’s flexibility .

Biological Activity

Overview of Ethyl 4-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate

This compound is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. This compound features a thiophene core, which is commonly associated with various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Properties

Compounds containing thiophene moieties have been extensively studied for their anticancer potential. Research shows that modifications in the thiophene structure can significantly influence biological activity. For instance, derivatives with electron-donating groups (EDGs) at specific positions often exhibit enhanced cytotoxicity against cancer cell lines compared to those with electron-withdrawing groups (EWGs) .

Case Study:
A study evaluated several thiophene derivatives and found that compounds with specific substitutions demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The most active compounds showed IC50 values as low as 0.11 µM, indicating strong antiproliferative effects .

The mechanism by which thiophene derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, flow cytometry analyses have shown that certain thiophene-based compounds can trigger apoptosis in MCF-7 cells by activating caspase pathways . This apoptotic pathway is critical for the elimination of cancer cells.

Anti-inflammatory Activity

In addition to anticancer properties, some thiophene derivatives exhibit anti-inflammatory effects. These effects are typically mediated through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The presence of morpholine rings in the structure may enhance solubility and bioavailability, contributing to the overall therapeutic potential of the compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Key factors influencing activity include:

  • Substituents on the Thiophene Ring: The presence and nature of substituents can drastically alter biological activity. For instance, introducing halogen atoms or varying alkyl chain lengths can lead to significant changes in potency .
  • Morpholine Substitution: The incorporation of morpholine groups has been linked to improved pharmacokinetic properties, enhancing both efficacy and safety profiles.

Data Table: Summary of Biological Activities

Compound StructureIC50 (µM)Activity Type
Ethyl 4-(4-methoxyphenyl)-2-thiophenecarboxylate0.11Anticancer (MCF-7)
Thiophene derivative with EWG1.93Anticancer (HCT-116)
Morpholine-substituted thiophene0.76Anti-inflammatory

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